2-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide
Description
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Properties
IUPAC Name |
2-[[5-(4-chlorophenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl]-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClN6OS3/c21-14-8-6-12(7-9-14)15-10-29-19-24-25-20(27(15)19)30-11-16(28)22-18-23-17(31-26-18)13-4-2-1-3-5-13/h1-10H,11H2,(H,22,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URMSRCCMALIVIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NS2)NC(=O)CSC3=NN=C4N3C(=CS4)C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClN6OS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide is a complex heterocyclic structure that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features multiple heteroatoms and fused rings that enhance its reactivity and interaction with biological targets, making it a candidate for drug discovery.
Structural Characteristics
The compound's structure includes:
- A thiazole ring fused with a triazole ring.
- A chlorophenyl substituent that contributes to its biological activity.
- A thio group that may facilitate interactions with various biomolecules.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
Anticancer Activity
Numerous studies have evaluated the anticancer properties of similar thiazole-triazole derivatives. For instance:
- Compounds with thiazole and triazole moieties have shown significant cytotoxic effects against various cancer cell lines, including leukemia and breast cancer cells. The presence of chlorine in the phenyl group has been linked to enhanced anticancer efficacy .
| Compound | Cell Line Tested | IC50 (μM) | Notes |
|---|---|---|---|
| 2h | HEK293 | >10 | Non-toxic to normal cells |
| 2i | MOLT-4 | 73.62 | Effective against leukemia |
| 47f | HCT-116 | 6.2 | Active against colon carcinoma |
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties:
- Similar thiazolo[2,3-c][1,2,4]triazole derivatives have demonstrated potent antibacterial and antifungal activities. The mechanism often involves inhibition of critical enzymes or disruption of cellular processes in microorganisms .
The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, it is believed to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites.
- Receptor Modulation : It could alter receptor signaling pathways, leading to therapeutic effects.
Case Studies and Research Findings
Recent studies highlight the importance of structure-activity relationships (SAR) in determining the efficacy of similar compounds:
- Evren et al. (2019) synthesized novel thioacetamides and tested them against cancer cell lines. Their findings indicated that modifications in the phenyl ring significantly influenced anticancer activity .
- In Vitro Evaluations : Compounds structurally related to this compound were shown to possess promising anticancer activity without causing toxicity to normal cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
